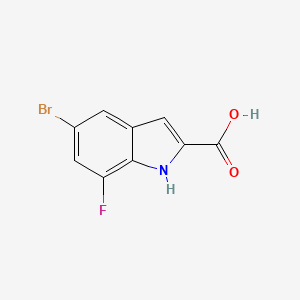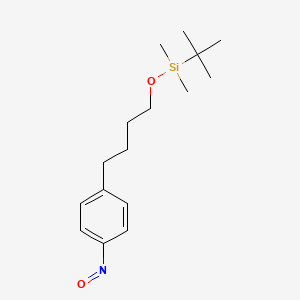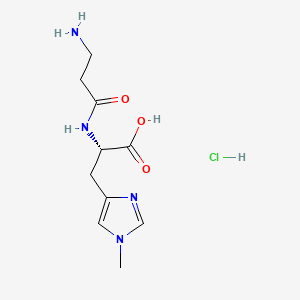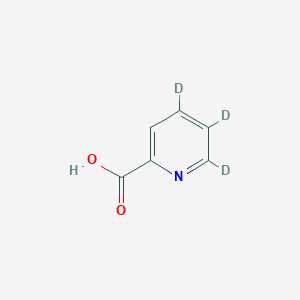
Picolinic-d3 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picolinic-d3 Acid is a deuterated form of picolinic acid, where the hydrogen atoms are replaced with deuterium. Picolinic acid is a naturally occurring compound that is a metabolite of the amino acid tryptophan. It is known for its role in zinc absorption and its potential therapeutic applications, including its antiviral and immunomodulatory properties .
準備方法
Synthetic Routes and Reaction Conditions
Picolinic-d3 Acid can be synthesized through the deuteration of picolinic acid. One common method involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction typically involves the following steps:
Starting Material: Picolinic acid.
Deuteration: The picolinic acid is treated with deuterated water (D2O) or other deuterated reagents under specific conditions to achieve the desired level of deuteration.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of picolinic acid are subjected to deuteration using deuterated reagents in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and high purity.
化学反応の分析
Types of Reactions
Picolinic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form picolinic acid N-oxide.
Reduction: It can be reduced to form picolinic alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Picolinic acid N-oxide.
Reduction: Picolinic alcohol.
Substitution: Picolinic esters or amides.
科学的研究の応用
Picolinic-d3 Acid has a wide range of scientific research applications, including:
作用機序
Picolinic-d3 Acid exerts its effects through several mechanisms:
Zinc Transport: It binds to zinc finger proteins, altering their structure and function, which can inhibit viral replication and packaging.
Antiviral Activity: It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion and interfering with cellular endocytosis.
Immunomodulation: It works in conjunction with cytokines such as interferon gamma to modulate immune responses.
類似化合物との比較
Similar Compounds
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Dipicolinic Acid: Contains two carboxyl groups and is used in the synthesis of coordination complexes.
Uniqueness
Picolinic-d3 Acid is unique due to its deuterated nature, which makes it useful in various research applications, including:
Isotope Labeling: Used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying metabolic pathways and reaction mechanisms.
Enhanced Stability: Deuteration can enhance the stability of the compound, making it more resistant to metabolic degradation.
特性
分子式 |
C6H5NO2 |
|---|---|
分子量 |
126.13 g/mol |
IUPAC名 |
4,5,6-trideuteriopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D |
InChIキー |
SIOXPEMLGUPBBT-KYKRLZBASA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1)C(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=NC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
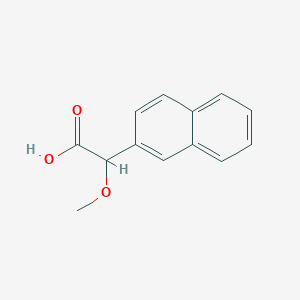
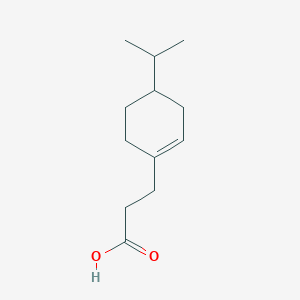
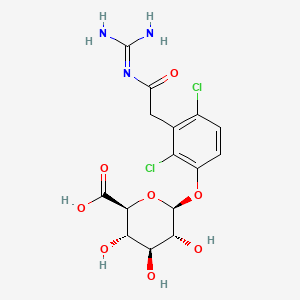

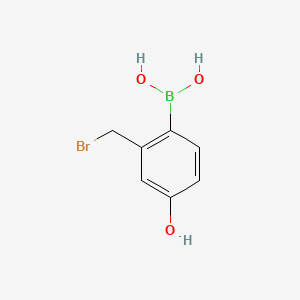
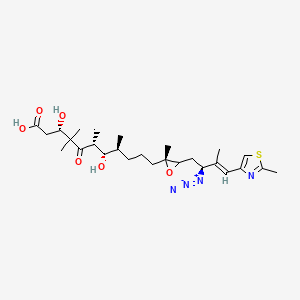

![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)
